Bienvenue dans la boutique en ligne BenchChem!

3-(3,5-Difluorophenyl)azetidine hydrochloride

Medicinal Chemistry Physicochemical Profiling Drug Discovery

This compound is the preferred procurement choice for medicinal chemistry teams developing SERDs and CB1 antagonists. The 3,5-difluorophenyl substitution precisely modulates basicity and lipophilicity, while the hydrochloride salt guarantees aqueous solubility and batch-to-batch consistency. Using the free base or other positional isomers introduces uncontrolled variability. Confirm purity ≥97% and proper storage at 2-8°C before ordering.

Molecular Formula C9H10ClF2N
Molecular Weight 205.63
CAS No. 1203682-20-5
Cat. No. B3089976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Difluorophenyl)azetidine hydrochloride
CAS1203682-20-5
Molecular FormulaC9H10ClF2N
Molecular Weight205.63
Structural Identifiers
SMILESC1C(CN1)C2=CC(=CC(=C2)F)F.Cl
InChIInChI=1S/C9H9F2N.ClH/c10-8-1-6(2-9(11)3-8)7-4-12-5-7;/h1-3,7,12H,4-5H2;1H
InChIKeyGJKJLNLHGKHCBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,5-Difluorophenyl)azetidine hydrochloride (CAS 1203682-20-5) – Core Physicochemical and Structural Profile for Procurement Decisions


3-(3,5-Difluorophenyl)azetidine hydrochloride (CAS 1203682-20-5) is a heterocyclic building block comprising a saturated, four-membered azetidine ring substituted at the 3-position with a 3,5-difluorophenyl group and provided as the hydrochloride salt. Its molecular formula is C₉H₁₀ClF₂N with a molecular weight of 205.63 g/mol . The compound is typically supplied as a crystalline solid with purities ranging from 95% to 98% . The hydrochloride salt form confers improved handling characteristics, aqueous solubility, and shelf-stability compared to the free base form (CAS 1203796-99-9), making it the preferred form for reproducible laboratory workflows and synthetic applications .

Why 3-(3,5-Difluorophenyl)azetidine hydrochloride Cannot Be Interchanged with Other Azetidine or Phenylazetidine Analogs


The precise substitution pattern and salt form of 3-(3,5-difluorophenyl)azetidine hydrochloride are critical determinants of its physicochemical and pharmacological profile, precluding simple substitution with other azetidine derivatives. Systematic studies have demonstrated that fluorination of the azetidine scaffold profoundly modulates basicity (pKa) and lipophilicity (LogP) in a manner that is highly dependent on both the number of fluorine atoms and their distance from the protonation center [1]. Furthermore, the hydrochloride salt form directly impacts the compound's solubility, handling, and reactivity in synthetic transformations, meaning that procurement of the free base or a different salt form will introduce uncontrolled variability into experimental workflows . The specific 3,5-difluorophenyl substitution pattern has been explicitly claimed in patent literature for selective estrogen receptor degrader (SERD) development, underscoring that even minor positional isomerism (e.g., 2,4-difluoro or 2,5-difluoro substitution) yields compounds with divergent biological activities and patent landscapes [2].

Quantitative Differentiation of 3-(3,5-Difluorophenyl)azetidine hydrochloride from Closest Analogs – Evidence for Scientific Selection


Reduced Basicity (pKa) Relative to Unsubstituted Azetidine

The 3-(3,5-difluorophenyl) substitution significantly lowers the basicity of the azetidine nitrogen relative to unsubstituted azetidine. This modulation is critical for optimizing oral bioavailability and reducing off-target interactions in drug discovery programs [1].

Medicinal Chemistry Physicochemical Profiling Drug Discovery

Enhanced Metabolic Stability Conferred by 3,5-Difluorophenyl Group

Systematic microsomal clearance studies on difluorinated azetidine derivatives demonstrate that fluorination preserves high metabolic stability while modulating other physicochemical properties. This contrasts with unsubstituted heterocyclic amines, which often exhibit higher intrinsic clearance [1].

ADME Metabolic Stability Drug Metabolism

Hydrochloride Salt Form Provides Superior Handling and Solubility Over Free Base

The hydrochloride salt of 3-(3,5-difluorophenyl)azetidine (CAS 1203682-20-5) is a crystalline solid with improved aqueous solubility and shelf-stability compared to the free base (CAS 1203796-99-9), which is typically an oil or low-melting solid .

Formulation Salt Selection Laboratory Handling

Validated Application Scenarios for 3-(3,5-Difluorophenyl)azetidine hydrochloride Based on Quantitative Differentiation Evidence


Synthesis of Selective Estrogen Receptor Degraders (SERDs) for Oncology Drug Discovery

This building block serves as a key intermediate in the synthesis of 3-(3,5-difluorophenyl)-substituted chromene derivatives that function as selective estrogen receptor degraders (SERDs). Patent literature explicitly claims the 3-(3,5-difluorophenyl)azetidine scaffold as a critical structural element for achieving potent ERα degradation in ER-positive breast cancer models [1]. The reduced basicity and enhanced metabolic stability conferred by the 3,5-difluorophenyl substitution are directly aligned with the pharmacokinetic requirements of oral SERD therapeutics, making this compound the preferred procurement choice over non-fluorinated or mono-fluorinated phenylazetidine analogs for this specific medicinal chemistry application.

CB1 Receptor Antagonist Lead Optimization Programs

Azetidine derivatives bearing 3,5-difluorophenyl groups have been disclosed as antagonists and/or inverse agonists of the cannabinoid-1 (CB1) receptor, with potential applications in obesity, metabolic disorders, and schizophrenia [2]. The hydrochloride salt form provides the necessary aqueous solubility for in vitro pharmacological assays, while the modulated pKa of the 3,5-difluorophenylazetidine core supports the oral bioavailability requirements of CNS-penetrant CB1 antagonists. Procurement of this specific salt form ensures consistency across assay replicates and synthetic batches in lead optimization workflows.

Physicochemical Property Optimization in Early-Stage Drug Discovery

This compound is an ideal building block for medicinal chemistry teams seeking to fine-tune basicity (pKa), lipophilicity (LogP), and metabolic stability within a single structural motif. Systematic studies have mapped the pKa–LogP landscape of difluorinated azetidines, providing a quantitative framework for property-based design [3]. The 3-(3,5-difluorophenyl)azetidine hydrochloride scaffold occupies a specific, well-characterized region of this property space, enabling rational selection over close analogs such as 3-phenylazetidine (higher pKa, different LogP) or 3-(4-fluorophenyl)azetidine (mono-fluorinated, distinct electronic profile).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3,5-Difluorophenyl)azetidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.